molecular formula C13H13NO3 B8562656 Methyl 3-amino-6-methoxy-2-naphthoate

Methyl 3-amino-6-methoxy-2-naphthoate

Cat. No.: B8562656
M. Wt: 231.25 g/mol
InChI Key: GWVYVFVRWLWRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-methoxy-2-naphthoate (hypothetical structure inferred from nomenclature) is a naphthalene derivative featuring an amino (-NH₂) group at position 3, a methoxy (-OCH₃) group at position 6, and a methyl ester (-COOCH₃) at position 2. While direct data for this specific compound is absent in the provided evidence, its structural analogs—such as methyl naphthoate esters and substituted naphthoic acids—are well-documented. These compounds are critical intermediates in pharmaceuticals, dyes, and organic synthesis due to their aromatic stability and functional versatility .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-amino-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-10-4-3-8-6-11(13(15)17-2)12(14)7-9(8)5-10/h3-7H,14H2,1-2H3

InChI Key

GWVYVFVRWLWRKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Carboxylic acids (e.g., 6-Methoxy-2-naphthoic Acid) exhibit higher melting points (270–290°C for 6-(Methoxycarbonyl)-2-naphthoic Acid) compared to esters due to intermolecular hydrogen bonding .

Pharmaceutical Relevance: 6-Methoxy-2-naphthoic Acid derivatives are linked to Naproxen synthesis, a non-steroidal anti-inflammatory drug (NSAID). Substitutions at position 6 are critical for biological activity . Amino-substituted naphthoates, such as Methyl 6-Amino-2-naphthoate, serve as intermediates in antitumor and antimicrobial agent development .

Synthetic Utility: Methyl 3-Methoxy-2-naphthoate is a precursor for fluorescent dyes, while Methyl 6-(Dimethylamino)-2-naphthoate’s electron-rich structure aids in photophysical applications .

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